molecular formula C11H12N4O B8623921 4-(3-Ethyl-2-oxoimidazolidin-1-yl)picolinonitrile

4-(3-Ethyl-2-oxoimidazolidin-1-yl)picolinonitrile

Cat. No. B8623921
M. Wt: 216.24 g/mol
InChI Key: UNRJVGHGISNCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Ethyl-2-oxoimidazolidin-1-yl)picolinonitrile is a useful research compound. Its molecular formula is C11H12N4O and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Ethyl-2-oxoimidazolidin-1-yl)picolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Ethyl-2-oxoimidazolidin-1-yl)picolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(3-Ethyl-2-oxoimidazolidin-1-yl)picolinonitrile

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

4-(3-ethyl-2-oxoimidazolidin-1-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C11H12N4O/c1-2-14-5-6-15(11(14)16)10-3-4-13-9(7-10)8-12/h3-4,7H,2,5-6H2,1H3

InChI Key

UNRJVGHGISNCPQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(C1=O)C2=CC(=NC=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Ethyl-3-(4-pyridyl)-2-imidazolidinone N-oxide (0.56 g, 2.7 mmol) was dissolved in nitroethane (20 ml), and trimethylsilyl cyanide (0.55 g, 5.5 mmol) and N,N-dimethylcarbamoyl chloride (0.44 g, 4.1 mmol) were added thereto. The mixture was stirred at room temperature for 20 hrs. The solvent was evaporated, and the residue was subjected to a silica gel column chromatography. The fractions eluted with ethyl acetate-hexane (5:1, v/v) were collected, concentrated and recrystallized from tetrahydrofuran-hexane to give the titled compound (0.17 g, 29%) as white crystals.
Name
1-Ethyl-3-(4-pyridyl)-2-imidazolidinone N-oxide
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
0.44 g
Type
reactant
Reaction Step Two
Yield
29%

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